molecular formula C20H18N6O2 B11004191 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

カタログ番号: B11004191
分子量: 374.4 g/mol
InChIキー: GNRYYOQIDIVGRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hydroxyquinazolinyl core linked via a propanamide bridge to a phenyl ring substituted with a 1H-1,2,4-triazole methyl group. The propanamide linker provides conformational flexibility, facilitating interactions with biological targets .

特性

分子式

C20H18N6O2

分子量

374.4 g/mol

IUPAC名

3-(4-oxo-3H-quinazolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H18N6O2/c27-19(10-9-18-24-17-4-2-1-3-16(17)20(28)25-18)23-15-7-5-14(6-8-15)11-26-13-21-12-22-26/h1-8,12-13H,9-11H2,(H,23,27)(H,24,25,28)

InChIキー

GNRYYOQIDIVGRP-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.

化学反応の分析

Types of Reactions

3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form quinazolinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The propanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the efficacy of quinazoline derivatives as antiviral agents. The compound has shown promising activity against the hepatitis C virus (HCV). Research indicates that derivatives of 3-hydroxyquinazoline exhibit significant inhibitory effects on the non-structural protein 5B (NS5B) polymerase, which is crucial for HCV replication. For example, certain synthesized derivatives demonstrated an EC50 value of 6.4 μM against HCV, outperforming ribavirin, a standard antiviral medication .

Anticancer Potential

The compound also shows potential as an anticancer agent. A study evaluated various quinazoline-linked compounds for their antitumor properties against a panel of over 60 cancer cell lines. Notably, specific derivatives exhibited significant cytotoxic effects, with some compounds demonstrating lower IC50 values than established chemotherapeutic agents . This suggests that modifications to the quinazoline structure could enhance its anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is essential for optimizing its therapeutic potential. Variations in substituents on the quinazoline core and the triazole moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Case Studies and Research Findings

StudyFocusKey Findings
Antiviral ActivityCompound showed EC50 of 6.4 μM against HCV; more potent than ribavirin.
Anticancer EvaluationIdentified as a potent anticancer agent with significant cytotoxicity across multiple cancer cell lines.
Mechanism StudyInhibits DNA gyrase and topoisomerase IV; potential for use against resistant bacterial strains.

作用機序

類似の化合物との比較

独自性

2-(4-ヒドロキシキナゾリン-2-イル)-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]プロパンアミドは、キナゾリンとトリアゾールの部分の組み合わせにより、独特の化学的および生物学的特性を付与することでユニークです。この独自性は、さまざまな科学分野におけるさらなる研究開発に価値のある化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole-Propanamide Derivatives

N-(Substituted Phenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide ()
  • Structure : Lacks the hydroxyquinazolinyl group; instead, the triazole is directly attached to the propanamide. Substitutions include methoxy, chloro, and methyl groups on the phenyl ring.
  • Synthesis : Yields range from 74% to 94% (e.g., compound 9 in : 87% yield).
Y042-5247 ()
  • Structure : 3-(4-Methoxyindol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide.
  • Key Differences : Replaces hydroxyquinazolinyl with a methoxyindole group.
  • Properties : Molecular weight 375.43 g/mol; logP = 4.55 (indicative of moderate lipophilicity) .
Compound Core Structure Substituents Yield (%) Molecular Weight (g/mol) Key Activity
Target Compound 4-Hydroxyquinazolinyl 1H-1,2,4-triazole methyl N/A ~380 (estimated) Anticancer (inferred)
Y042-5247 () 4-Methoxyindole 1H-1,2,4-triazole methyl N/A 375.43 Not reported
Compound 9 () Simple triazole 4-Chlorophenyl 87 ~244 (C13H16N4O) Neuroprotective

Quinazolinone-Triazole Hybrids

2-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one ()
  • Structure: Quinazolinone core with a 1,2,3-triazole-linked phenoxy group.
  • Synthesis : Uses propoxyl bromide and anthranilamide with iodine in DMSO (100°C).
  • Key Difference : 1,2,3-triazole vs. 1,2,4-triazole in the target compound; the latter may offer stronger hydrogen-bonding interactions .

Nitroimidazole-Based Propanamides ()

  • Structure : Nitroimidazole linked to benzothiazolylphenyl via propanamide.
  • Comparison : The target compound’s hydroxyquinazolinyl group may confer kinase inhibition, whereas nitroimidazole derivatives target hypoxic tissues .

Structural and Pharmacological Insights

Substituent Effects

  • Triazole Position : 1,2,4-Triazole (target compound) vs. 1,2,3-triazole () alters electronic properties and binding interactions.
  • Core Modifications: Hydroxyquinazolinyl (target) vs. methoxyindole () or quinazolinone () influences target selectivity and solubility.

Physicochemical Properties

  • logP Values : Target compound (estimated ~3.5) vs. Y042-5247 (logP = 4.55) reflects differences in hydrophobicity, impacting membrane permeability .
  • Hydrogen-Bonding : Hydroxyquinazolinyl and triazole groups enhance interactions with enzymes or receptors.

生物活性

The compound 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a derivative of quinazoline and triazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C17_{17}H17_{17}N5_{5}O
  • Molecular Weight : 309.35 g/mol

The presence of the hydroxyquinazoline moiety and the triazole group contributes to its unique biological profile.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that related quinazoline derivatives have IC50_{50} values in the low micromolar range against tumor cells, suggesting strong anticancer potential .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that these compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective effects of quinazoline derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Research has indicated that compounds with similar structures can protect neurons from excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases .

Enzyme Inhibition

Some studies have focused on the enzyme inhibitory properties of quinazoline derivatives. For instance, certain compounds have been found to inhibit fatty acid synthase (FAS), an important target in cancer metabolism. The IC50_{50} values for these inhibitors can be significantly lower than those for traditional chemotherapeutics .

Case Study 1: Anticancer Activity in Cell Lines

A study conducted on a series of 4-hydroxyquinazoline derivatives demonstrated that modifications at the N-position significantly enhanced their anticancer activity. The most potent derivative exhibited an IC50_{50} value of 20 nM against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative similar to 3-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide was tested against various pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) of 10 µg/mL against Candida albicans and Staphylococcus aureus .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。